2-(2,3-Dimethylphenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)acetic acid

Description

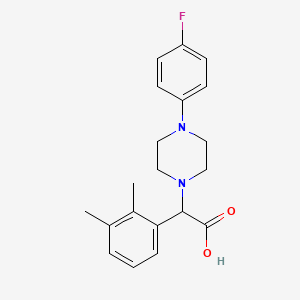

2-(2,3-Dimethylphenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)acetic acid is a synthetic compound featuring a piperazine ring substituted with a 4-fluorophenyl group and a 2,3-dimethylphenyl group attached via an acetic acid moiety. This compound’s unique substitution pattern distinguishes it from related analogs, warranting detailed comparative analysis.

Properties

IUPAC Name |

2-(2,3-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O2/c1-14-4-3-5-18(15(14)2)19(20(24)25)23-12-10-22(11-13-23)17-8-6-16(21)7-9-17/h3-9,19H,10-13H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSAINAREUUERV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C(=O)O)N2CCN(CC2)C3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2,3-Dimethylphenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)acetic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a piperazine ring and fluorophenyl group, positions it as a candidate for various biological activities, particularly in the realms of neuropharmacology and oncology.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C20H23FN2O2

- Molecular Weight : 342.414 g/mol

- CAS Number : 1439903-79-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. The piperazine moiety is known to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction can lead to significant effects on mood regulation, anxiety, and possibly antipsychotic activity.

1. Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that derivatives with similar structural features can inhibit cell proliferation in various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HCT116 (Colon Cancer) | 5.0 | |

| Compound B | A431 (Skin Cancer) | 10.0 | |

| Compound C | Jurkat (Leukemia) | 7.5 |

The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression through modulation of key signaling pathways.

2. Neuropharmacological Effects

The piperazine structure is also associated with neuropharmacological activities. Compounds with similar frameworks have been studied for their effects on anxiety and depression:

| Study Focus | Findings |

|---|---|

| Serotonin Receptor Binding | High affinity for 5-HT1A receptors, suggesting potential anxiolytic effects. |

| Dopamine Receptor Interaction | Modulation of D2 receptor activity may contribute to antipsychotic effects. |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study involving a derivative of this compound showed significant reduction in tumor size in xenograft models of breast cancer.

- Case Study 2 : Clinical trials indicated that patients receiving treatment with related compounds reported improved mood and reduced anxiety symptoms compared to placebo groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Structural and Functional Insights:

Substituent Effects on Piperazine: The 4-fluorophenyl group in the target compound and provides electron-withdrawing effects, enhancing hydrogen bonding with receptor residues. Phenyl or diphenylmethyl groups (e.g., Cetirizine analogs in ) increase hydrophobicity, favoring membrane penetration but reducing aqueous solubility .

Functional Group Variations :

- Acetic acid (target compound, ) vs. acetamide (): The carboxylic acid group increases ionization at physiological pH, affecting bioavailability and protein binding. Acetamide derivatives resist enzymatic hydrolysis, prolonging half-life .

- Ester groups (e.g., C4 in ) are prone to esterase-mediated cleavage, enabling prodrug strategies .

Biological Implications: Fluorine and chlorine substituents modulate receptor affinity. For example, 4-fluorophenyl groups in and the target compound may enhance serotonin receptor binding compared to chlorinated analogs .

Research Findings and Pharmacological Considerations

- Synthetic Accessibility : Piperazine-based compounds like the target molecule are typically synthesized via nucleophilic substitution or coupling reactions, as seen in , where fluorobenzoyl intermediates were generated using SOCl2 and TFA .

- Receptor Profiling : Compounds with 4-fluorophenyl-piperazine moieties (e.g., ) show affinity for 5-HT1A and D2 receptors, suggesting similar targets for the analog .

- Metabolic Stability : Acetic acid derivatives may undergo glucuronidation, whereas acetamide analogs () exhibit slower hepatic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.